Cas no 864953-29-7 (Fostemsavir)

Fostemsavir structure
Fostemsavir structure
Product Name:Fostemsavir
Número CAS:864953-29-7
MF:C25H26N7O8P
Megavatios:583.489805698395
MDL:MFCD23098796
CID:1852299
PubChem ID:11319217
Update Time:2025-05-24

Fostemsavir Propiedades químicas y físicas

Nombre e identificación

    • BMS 663068
    • [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
    • BMS-663068
    • FOSTEMSAVIR
    • 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-ethanedione (ACI)
    • Piperazine, 1-benzoyl-4-[[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]oxoacetyl]- (9CI)
    • Rukobia
    • BMS663068
    • EN300-20207550
    • HY-15440A
    • 1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-
    • fostemsavir & CH106
    • DTXSID40235596
    • BMS-663068 free acid
    • BMS-626529 & PG16-iMab
    • Fostemsavir(BMS-663068)
    • AC-30663
    • fostemsavir & 3BNC117
    • ({3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methoxy)phosphonic acid
    • Fostemsavir; BMS-663068
    • [3-[2-(4-benzoylpiperazin-1-yl)-2-oxo-acetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
    • 864953-29-7
    • fostemsavir & 4Dm2m
    • Fostemsavir (USAN)
    • (3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl)methyl dihydrogen phosphate
    • fostemsavir & NIH45-46G54W
    • NCGC00510187-01
    • 864953-29-7(free base)
    • FOSTEMSAVIR [MI]
    • Fostemsavir(BMS-663068)?
    • Piperazine, 1-benzoyl-4-((4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-((phosphonooxy)methyl)-1H-pyrrolo(2,3-c)pyridin-3-yl)oxoacetyl)-
    • BMS-626529 & PG16
    • 97IQ273H4L
    • BMS-626529 & 35O22
    • fostemsavir & N6
    • fostemsavir & VRC03
    • fostemsavir & PGT128
    • UNII-97IQ273H4L
    • BMS-626529 & PGT128-iMab
    • BMS-626529 & 3BNC117
    • BMS-626529 & VRC07-523
    • D10707
    • BMS-626529 & PGT128
    • fostemsavir & PG16-iMab
    • FOSTEMSAVIR [INN]
    • DB11796
    • BMS626-529 & VRC03
    • FOSTEMSAVIR [WHO-DD]
    • compound 35 [PMID: 29271653]
    • s7220
    • GTPL11100
    • CS-1059
    • BMS-626529 & CH106
    • 1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-((phosphonooxy)methyl)-1H-pyrrolo(2,3-c)pyridin-3-yl)-
    • (3-((4-Benzoyl-1-piperazinyl)(oxo)acetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo(2,3-c)pyridin-1-yl)methyl dihydrogen phosphate
    • GSK3684934
    • BMS-626529 & N6
    • Fostemsavir [USAN]
    • (3-((4-BENZOYLPIPERAZIN-1-YL)-OXOACETYL)-4-METHOXY- 7-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)-1H-PYRROLO(2,3-C)PYRIDIN- 1-YL)METHYL DIHYDROGEN PHOSPHATE
    • fostemsavir & VRC07-523
    • FTR
    • BMS-626529 & 4Dm2m
    • EX-A1973
    • NS00071059
    • AKOS025396430
    • SB11250
    • CHEMBL3301594
    • SCHEMBL754395
    • GSK-3684934
    • BCP13226
    • fostemsavir & PG16
    • Q17001240
    • BMS626-529 & NIH45-46G54W
    • fostemsavir & 35O22
    • fostemsavir & PGT128-iMab
    • Fostemsavir
    • MDL: MFCD23098796
    • Renchi: 1S/C25H26N7O8P/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38)
    • Clave inchi: SWMDAPWAQQTBOG-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C2C(=C(N3C=NC(C)=N3)N=CC=2OC)N(COP(O)(O)=O)C=1)C(N1CCN(C(C2C=CC=CC=2)=O)CC1)=O

Atributos calculados

  • Calidad precisa: 583.15804781g/mol
  • Masa isotópica única: 583.15804781g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 15
  • Recuento de átomos pesados: 41
  • Cuenta de enlace giratorio: 10
  • Complejidad: 1020
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -0.1
  • Superficie del Polo topológico: 182Ų

Fostemsavir Información de Seguridad

  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

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Fostemsavir Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 2

Condiciones de reacción
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Chlorine Solvents: Dichloromethane ;  1 h, < 0 °C; 1 h, < 0 °C
2.1 -
3.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  40 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole ,  Diisopropylethylamine Solvents: Dichloromethane ;  0 - 25 °C
1.2 -
2.1 -
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 6. Friedel-Crafts Acylation/Hydrolysis and Amidation
Zheng, Bin ; et al, Organic Process Research & Development, 2017, 21(8), 1145-1155

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine Solvents: N-Methyl-2-pyrrolidone ;  1 h, 20 - 25 °C; 25 °C → 5 °C
1.2 Reagents: Diphenylphosphinic chloride Solvents: N-Methyl-2-pyrrolidone ;  2 - 3 h, < 15 °C
2.1 -
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 6. Friedel-Crafts Acylation/Hydrolysis and Amidation
Zheng, Bin ; et al, Organic Process Research & Development, 2017, 21(8), 1145-1155

Métodos de producción 6

Condiciones de reacción
1.1 -
2.1 Reagents: Chlorine Solvents: Dichloromethane
3.1 -
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Acetic acid Solvents: Acetone ,  Water ;  rt → 34 °C; 11 h, 34 °C; 34 °C → 20 °C; 0.5 - 1.5 h, 20 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 9. Active Pharmaceutical Ingredient Process Development and Powder Properties
La Cruz, Thomas E. ; et al, Organic Process Research & Development, 2017, 21(8), 1174-1185

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
2.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
2.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ;  25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
2.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
4.1 Solvents: Acetone ,  Water
Referencia
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium iodide ,  Phosphorus trichloride ,  Hydrogen peroxide
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ;  25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
3.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
5.1 Solvents: Acetone ,  Water
Referencia
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
5.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ;  80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
6.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Cumene hydroperoxide ,  Methanesulfonyl chloride Solvents: Methanol ;  2 h, 30 °C; 30 °C → 20 °C
1.2 Reagents: Triethylamine ;  30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane ,  Water ;  24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ;  0 °C
2.3 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ;  50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ;  30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ;  25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
5.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
7.1 Solvents: Acetone ,  Water
Referencia
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  50 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 19

Condiciones de reacción
1.1 Solvents: Acetone ,  Water ;  18 - 24 h, 40 °C
Referencia
Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir
Wang, Tao ; et al, Journal of Medicinal Chemistry, 2018, 61(14), 6308-6327

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Potassium iodide Solvents: N-Methyl-2-pyrrolidone ;  rt
1.2 rt; 16 - 24 h, 30 °C
2.1 Solvents: Acetone ,  Water ;  18 - 24 h, 40 °C
Referencia
Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir
Wang, Tao ; et al, Journal of Medicinal Chemistry, 2018, 61(14), 6308-6327

Métodos de producción 21

Condiciones de reacción
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 6. Friedel-Crafts Acylation/Hydrolysis and Amidation
Zheng, Bin ; et al, Organic Process Research & Development, 2017, 21(8), 1145-1155

Métodos de producción 22

Condiciones de reacción
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 9. Active Pharmaceutical Ingredient Process Development and Powder Properties
La Cruz, Thomas E. ; et al, Organic Process Research & Development, 2017, 21(8), 1174-1185

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Chlorine Solvents: Dichloromethane ,  Water ;  1 h, < 0 °C; 1 h, < 0 °C
1.2 Solvents: Isopropanol ;  0 °C → 25 °C; 16 h, 20 - 25 °C; 20 °C → 5 °C
1.3 Reagents: Tetraethylammonium bromide Solvents: Dichloromethane ;  1 h, 35 °C; 35 °C → 40 °C; 3 h, 40 °C
2.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  50 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Chlorine Solvents: Dichloromethane
2.1 -
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 25

Condiciones de reacción
1.1 -
2.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  40 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: Tetraethylammonium bromide Solvents: Dichloromethane ;  1 h, 35 °C; 35 °C → reflux
2.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  40 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 27

Condiciones de reacción
1.1 -
2.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  40 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 28

Condiciones de reacción
1.1 Reagents: 2-Bromo-1,3,2-benzodioxaborole Solvents: Dichloromethane
1.2 -
2.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  50 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 29

Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 -
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 30

Condiciones de reacción
1.1 Reagents: Titanium tetrabutoxide Solvents: Toluene ;  25 °C → 85 °C; 12 h, 85 °C; 4 h, 85 °C → 50 °C; 8 h, 50 °C; 6 h, 50 °C → 20 °C; 10 h, 20 °C
2.1 Reagents: Chlorine Solvents: Dichloromethane ,  Water ;  1 h, < 0 °C; 1 h, < 0 °C
2.2 Solvents: Isopropanol ;  0 °C → 25 °C; 16 h, 20 - 25 °C; 20 °C → 5 °C
2.3 Reagents: Tetraethylammonium bromide Solvents: Dichloromethane ;  1 h, 35 °C; 35 °C → 40 °C; 3 h, 40 °C
3.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  50 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 31

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 32

Condiciones de reacción
1.1 Solvents: Acetone ,  Water
Referencia
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Métodos de producción 33

Condiciones de reacción
1.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
2.1 Solvents: Acetone ,  Water
Referencia
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Métodos de producción 34

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

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Fostemsavir Preparation Products

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